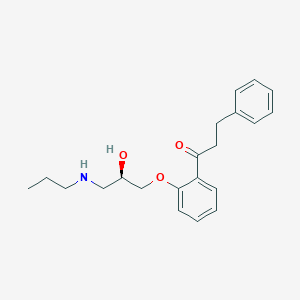
(R)-Propafenone
描述
Synthesis Analysis
The synthesis of (R)-Propafenone involves multiple steps, starting from phenol and acetic anhydride through esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction to produce 2′-hydroxydihydrochalcone. This intermediate is then subjected to etherification with epichlorohydrin, amination with n-propylamine, and finally, HCl salt formation to achieve (R)-Propafenone hydrochloride with an overall yield of 25% (Xiuzhen et al., 2009). Improved synthesis methods using chiral building blocks have also been developed to efficiently produce the enantiomers of propafenone (Ecker et al., 1997).
Molecular Structure Analysis
(R)-Propafenone's molecular structure has been analyzed through various spectroscopic techniques, including FT-IR, FT-Raman, UV–Vis, and NMR. These studies have helped in understanding its structural characteristics, such as bond lengths and angles, contributing to its pharmacological activity. The analysis includes vibrational, electronic, reactivity, and bioactivity aspects, providing insights into the drug's interaction mechanisms at the molecular level (George et al., 2020).
Chemical Reactions and Properties
(R)-Propafenone participates in various chemical reactions, forming complexes with metals such as copper(II). These complexes have been studied for their electronic, IR, EPR spectra, and magnetic properties, offering insights into the drug's chemical behavior and potential for new applications (Getova et al., 2006).
Physical Properties Analysis
The physical properties of (R)-Propafenone, such as solubility, melting point, and crystalline structure, play a significant role in its pharmacokinetics and pharmacodynamics. While specific studies focusing on these aspects were not identified in the current search, they are critical for drug formulation and delivery.
Chemical Properties Analysis
The chemical properties of (R)-Propafenone, including its reactivity, stereochemistry, and interactions with biological molecules, have been extensively studied. Stereoisomers of propafenone, including (R)-Propafenone, exhibit different pharmacological effects due to their distinct chemical properties, highlighting the importance of stereochemistry in drug action (Stoschitzky et al., 1990). Further, propafenone's interaction with P-glycoprotein and its role in multidrug resistance emphasize the drug's complex chemical behavior and its implications for therapeutic efficacy (Chiba et al., 1998).
科学研究应用
Metabolic Interactions : (R)-propafenone interacts with (S)-propafenone in human liver microsomes through cytochrome P450IID6-mediated 5-hydroxylation. Notably, (S)-propafenone inhibits (R)-propafenone's 5-hydroxylation, highlighting the complex metabolic interactions of these enantiomers (Kroemer et al., 1991).
Pharmacologic and Electrophysiologic Effects : Research has demonstrated that (R)α and (S)α propafenone enantiomers exhibit different β2-blocking actions but have equal effects on sodium channel-dependent antiarrhythmic class 1 activity (Stoschitzky et al., 1990).
Bioequivalence and Tolerability : Studies have confirmed that propafenone is bioequivalent to Ritmonorm® formulation in terms of the rate and extent of absorption and is well tolerated in healthy subjects with intermediate/extensive metabolism (Severino et al., 2018).
Therapeutic Efficacy for Arrhythmias : Propafenone has been effective in suppressing ventricular arrhythmias and preventing recurrence during long-term therapy. This underscores its utility in managing cardiac arrhythmias (Porterfield & Porterfield, 1989).
Stereoselective Metabolism : Stereoselectivity in metabolism has been observed in rat hepatic microsomes, particularly favoring the R(-) isomer at low substrate concentrations of racemic propafenone (Zhou et al., 2001).
Effectiveness in Supraventricular Arrhythmias : Clinical studies have shown propafenone to be effective in managing supraventricular arrhythmias, including converting atrial fibrillation to normal sinus rhythm and decreasing recurrence of atrial fibrillation and paroxysmal supraventricular tachycardia (Grant, 1996).
Class 1C Antiarrhythmic Agent : Propafenone is identified as a class 1C antiarrhythmic agent that blocks fast inward sodium channels and has moderate β2-blocking effects (Hii et al., 1991).
FDA Approval for Ventricular Arrhythmias : The Food and Drug Administration has approved propafenone for the treatment of life-threatening ventricular arrhythmias, indicating its significant clinical relevance (Hernández et al., 1991).
属性
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Propafenone | |
CAS RN |
107381-31-7 | |
| Record name | Propafenone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44T90MGR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)



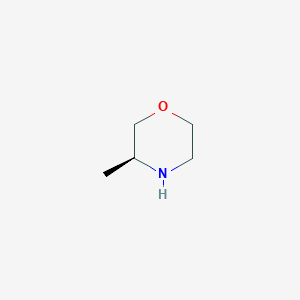
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)
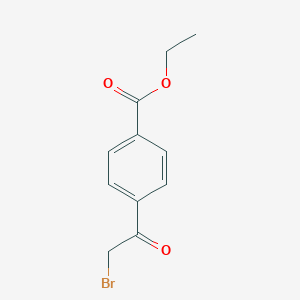
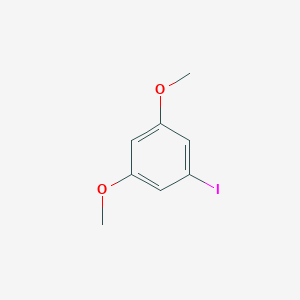
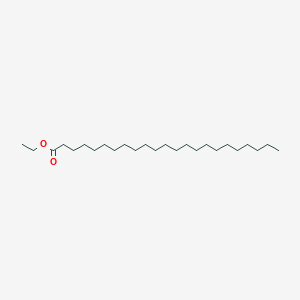
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)